molecular formula C15H14O2S2 B14574819 3-[(2-Hydroxyethyl)sulfanyl]-3-phenyl-1-(thiophen-2-YL)prop-2-EN-1-one CAS No. 61299-66-9

3-[(2-Hydroxyethyl)sulfanyl]-3-phenyl-1-(thiophen-2-YL)prop-2-EN-1-one

Cat. No.: B14574819
CAS No.: 61299-66-9
M. Wt: 290.4 g/mol
InChI Key: IHBKZSRWPPTIRA-UHFFFAOYSA-N
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Description

3-[(2-Hydroxyethyl)sulfanyl]-3-phenyl-1-(thiophen-2-YL)prop-2-EN-1-one is a heterocyclic compound that contains a thiophene ring. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science . This compound is of interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxyethyl)sulfanyl]-3-phenyl-1-(thiophen-2-YL)prop-2-EN-1-one typically involves the condensation of thiophene-2-carboxaldehyde with 3-acetylpyridine, followed by the addition of 2-mercaptoethanol . The reaction is usually carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is then heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods also allow for better control over reaction conditions, leading to higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxyethyl)sulfanyl]-3-phenyl-1-(thiophen-2-YL)prop-2-EN-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Hydroxyethyl)sulfanyl]-3-phenyl-1-(thiophen-2-YL)prop-2-EN-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxyethyl)sulfanyl]-3-phenyl-1-(thiophen-2-YL)prop-2-EN-1-one involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Hydroxyethyl)sulfanyl]-3-phenyl-1-(thiophen-2-YL)prop-2-EN-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile building block in synthetic chemistry .

Properties

CAS No.

61299-66-9

Molecular Formula

C15H14O2S2

Molecular Weight

290.4 g/mol

IUPAC Name

3-(2-hydroxyethylsulfanyl)-3-phenyl-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C15H14O2S2/c16-8-10-19-15(12-5-2-1-3-6-12)11-13(17)14-7-4-9-18-14/h1-7,9,11,16H,8,10H2

InChI Key

IHBKZSRWPPTIRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CS2)SCCO

Origin of Product

United States

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